molecular formula C9H13ClO2S B13571885 3-Cyclobutylbicyclo[1.1.1]pentane-1-sulfonyl chloride

3-Cyclobutylbicyclo[1.1.1]pentane-1-sulfonyl chloride

Cat. No.: B13571885
M. Wt: 220.72 g/mol
InChI Key: UKWMPSSOWMSYNO-UHFFFAOYSA-N
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Description

3-Cyclobutylbicyclo[1.1.1]pentane-1-sulfonyl chloride is a compound that belongs to the class of bicyclo[1.1.1]pentane derivatives. These compounds are known for their unique three-dimensional structures, which make them valuable in various fields, including drug design and materials science. The compound’s structure consists of a bicyclo[1.1.1]pentane core with a cyclobutyl group and a sulfonyl chloride functional group attached.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclobutylbicyclo[1.1.1]pentane-1-sulfonyl chloride typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the radical addition of sulfonyl chlorides to [1.1.1]propellane, followed by cyclobutylation. This process often requires specific catalysts and controlled reaction conditions to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and high-throughput screening can be employed to streamline the production process .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 3-Cyclobutylbicyclo[1.1.1]pentane-1-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins or other biomolecules, leading to covalent modifications. This can result in the inhibition of enzyme activity or the modulation of receptor functions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclo[1.1.1]pentane derivatives, such as:

Uniqueness

What sets 3-Cyclobutylbicyclo[1.1.1]pentane-1-sulfonyl chloride apart is its unique combination of a cyclobutyl group and a sulfonyl chloride functional group. This combination imparts distinct physicochemical properties, making it valuable for specific applications in drug design and materials science .

Properties

Molecular Formula

C9H13ClO2S

Molecular Weight

220.72 g/mol

IUPAC Name

3-cyclobutylbicyclo[1.1.1]pentane-1-sulfonyl chloride

InChI

InChI=1S/C9H13ClO2S/c10-13(11,12)9-4-8(5-9,6-9)7-2-1-3-7/h7H,1-6H2

InChI Key

UKWMPSSOWMSYNO-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C23CC(C2)(C3)S(=O)(=O)Cl

Origin of Product

United States

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